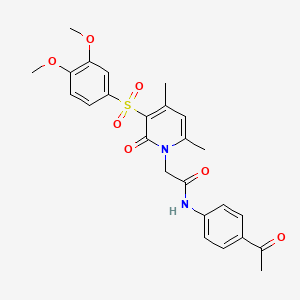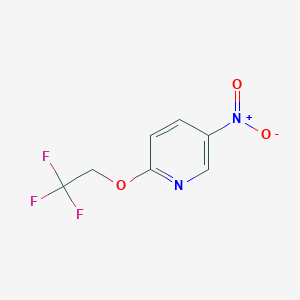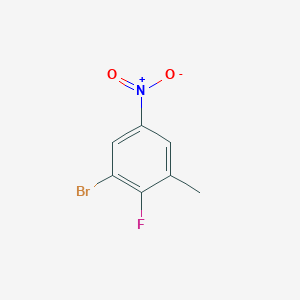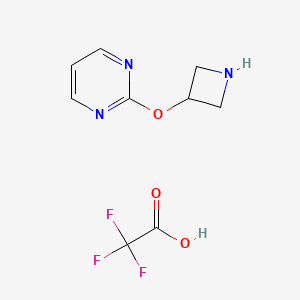
2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as benzamides and thiophene derivatives, which are often synthesized for their potential pharmacological properties, including anti-depressant, antimicrobial, anticancer, and serotonin receptor antagonistic activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic chemical precursors. For instance, the synthesis of 3-ethoxyquinoxalin-2-carboxamides involves coupling 3-ethoxyquinoxalin-2-carboxylic acid with appropriate amines using EDC·HCl and HOBt . Similarly, the synthesis of thiophene-2-carboxamides derivatives includes condensation reactions and the use of sodium azide in Tetrahydrofuron . These methods could potentially be adapted for the synthesis of "2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is crucial for their biological activity. For example, the introduction of a methoxy group at the 4-position of 2-phenylthiazole-4-carboxamide derivatives improved activity against certain cancer cell lines . The molecular structure is often confirmed by techniques such as NMR, mass spectra, and X-ray crystallography, as seen in the synthesis of a pyrazole derivative . These techniques would be essential in confirming the structure of "2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by their selectivity and the formation of desired bonds. For example, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives involves structural modifications to improve 5-HT3 receptor antagonistic activity . Understanding the chemical reactions and the structure-activity relationship is key to optimizing the synthesis and improving the biological activity of "2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as thermal stability and solubility, can influence its pharmacological profile. The pyrazole derivative mentioned in one of the papers was found to be thermally stable up to 190°C . Such properties are important for the practical application of the compound in biological systems. The physical and chemical properties of "2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide" would need to be characterized to assess its suitability for drug development.
科学的研究の応用
Corrosion Inhibition
Compounds structurally related to 2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide, such as methoxy-substituted phenylthienyl benzamidines, have been investigated for their effectiveness as corrosion inhibitors. These compounds, including derivatives like 2-(4-amidinophenyl)-5-(3,5-dimethoxyphenyl)thiophene hydrochloride salt, demonstrate significant inhibition effects on the corrosion of carbon steel in acidic media. Their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating a spontaneous process and suggesting potential for industrial applications in corrosion protection (Fouda et al., 2020).
Synthesis and Photophysical Properties
The synthesis and photophysical properties of derivatives have been explored, with studies showing efficient microwave-assisted synthesis techniques for creating compounds with luminescent properties. For instance, derivatives of 2-amino-3-carboxamide-1,1′-biaryls have demonstrated significant blue emissive properties with high fluorescence quantum yields, indicating potential use in optical materials and sensors (Novanna et al., 2020).
Anticancer Research
Research into the anticancer properties of related compounds, such as 2-phenylthiazole-4-carboxamide derivatives, has shown potential cytotoxic activity against various human cancer cell lines. Substitutions at specific positions on the phenyl ring have been found to improve activity against certain cancer cell types, highlighting the relevance of these compounds in the search for new anticancer agents (Aliabadi et al., 2010).
Antioxidant Activity
The synthesis of new benzamides from endophytic Streptomyces species has led to the discovery of compounds with notable antimicrobial and antioxidant activities. Such compounds, including a new benzamide identified as 2-amino-3,4-dihydroxy-5-methoxybenzamide, offer insights into natural product chemistry and potential therapeutic applications (Yang et al., 2015).
将来の方向性
作用機序
Target of Action
Similar compounds, such as benzamides, have been widely used in medical, industrial, biological, and potential drug industries . They have shown diverse biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
These activities are often attributed to their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, some benzamides have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide. It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, pH, and the presence of other substances.
特性
IUPAC Name |
2-[(3,4-diethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-27-17-11-10-15(12-18(17)28-4-2)21(26)24-22-16(20(23)25)13-19(29-22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCFPOWEKNSFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)
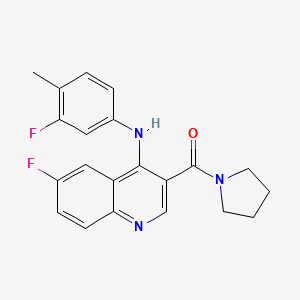
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)
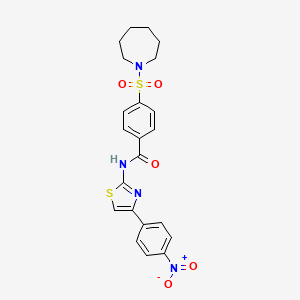
![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)
![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)
